Human Defensin NP-1

Antifungal Candidacidal Host-defense peptides

Selecting the wrong HNP defensin for antifungal assays can invalidate months of work: HNP-3 is completely inactive against Candida albicans, and rabbit NP-1 requires different ionic conditions. Human Defensin NP-1 (HNP-1) is the only family member that combines oxygen-independent candidacidal activity with validated C. albicans potency. • Active against C. albicans at low µg/mL MICs - unlike HNP-3, which is categorically inactive • Resists degradation by cathepsin B, cathepsin G, neutrophil elastase & MMP-2 for >120 min in vitro • Oxygen-independent candidacidal mechanism; inhibited by Mg²⁺/Ca²⁺ but not Fe²⁺ - verify media cation composition • Supplied ≥98% HPLC purity, synthetic, shipped ambient; stable at room temperature during transit

Molecular Formula C150H222N44O38S6
Molecular Weight 3442.0 g/mol
CAS No. 148093-65-6
Cat. No. B8270028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman Defensin NP-1
CAS148093-65-6
Molecular FormulaC150H222N44O38S6
Molecular Weight3442.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
InChIInChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1
InChIKeyKRJOFJHOZZPBKI-KSWODRSDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Defensin NP-1 (HNP-1, CAS 148093-65-6): Procurement-Relevant Baseline, Class Positioning, and Comparator Landscape


Human Defensin NP-1, also known as Human Neutrophil Peptide-1 (HNP-1), is a 30-residue cationic α-defensin of the host-defense peptide (HDP) superfamily, first isolated from the azurophilic granules of human polymorphonuclear neutrophils [1]. It is one of four myeloid α-defensins (HNP-1 through HNP-4) and belongs to a broader human α-defensin family that also includes the enteric Paneth-cell defensins HD5 and HD6 [2]. HNP-1 is characterized by a conserved triple-disulfide-stabilized β-sheet fold (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5 connectivity) . It displays broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, and also exerts immunomodulatory, chemotactic, and cytotoxic functions. Despite high sequence identity among HNP-1, HNP-2, and HNP-3 (differing by a single N-terminal amino acid), their biological activities are non-redundant [1][2]. Its closest comparators include HNP-2, HNP-3, HNP-4, the rabbit ortholog NP-1, and structurally related host-defense peptides such as LL-37 and human β-defensins.

Why Generic α-Defensin Substitution Fails: Non-Interchangeable Pharmacological Profiles of Human Defensin NP-1 (HNP-1)


Human neutrophil defensins HNP-1, HNP-2, and HNP-3 differ by a single N-terminal residue, yet this minimal sequence variation produces striking functional divergence that precludes simple substitution [1]. For example, HNP-1 and HNP-2 are equivalently candidacidal against Candida albicans, whereas HNP-3 is completely inactive against this pathogen [2]. Similarly, the relative potency rank-order against Gram-positive versus Gram-negative bacteria flips across the HNP family [3]. Even the rabbit ortholog NP-1, despite sequence homology, operates under fundamentally different metabolic and ionic requirements for microbicidal activity [2]. Beyond antimicrobial potency, HNPs differ in their chemotactic selectivity for macrophages versus dendritic cells, their pattern of viral inactivation mechanisms, and their susceptibility to proteolytic degradation—all of which carry direct implications for experimental design, therapeutic development, and procurement decisions [1][3].

Quantitative Evidence of Human Defensin NP-1 (HNP-1) Differential Performance Versus In-Class Comparators


Categorical Divergence in Fungicidal Activity: HNP-1 Kills Candida albicans Whereas HNP-3 Is Completely Inactive

In a head-to-head study of purified human neutrophil defensins, HNP-1 and HNP-2 each killed Candida albicans blastoconidia, while HNP-3—differing from HNP-1 by a single N-terminal amino acid (Asp in HNP-3 vs. Ala in HNP-1)—exhibited no detectable candidacidal activity [1]. The rabbit defensin NP-1 also killed C. albicans but via a mechanistically distinct pathway: NP-1 retained candidacidal activity under anaerobic conditions and in the presence of mitochondrial inhibitors, whereas HNP-1-mediated killing was abolished by anaerobiosis and by inhibitors of both mitochondrial respiratory pathways (cyanide + salicylhydroxamic acid) [1].

Antifungal Candidacidal Host-defense peptides

Differential Divalent-Cation Regulation of Antimicrobial Activity: HNP-1 vs. Rabbit NP-1

The candidacidal activity of HNP-1 is selectively inhibited by Mg²⁺ and Ca²⁺ (physiological divalent cations abundant in extracellular fluids), whereas Fe²⁺ has no effect. In contrast, the candidacidal activity of rabbit NP-1 is inhibited by Fe²⁺ but unaffected by Mg²⁺ [1]. This reciprocal ionic sensitivity profile demonstrates that HNP-1 and NP-1 operate through distinct molecular mechanisms at the target-cell membrane, despite both being α-defensins with homologous tertiary structures.

Ionic regulation Mechanism of action Cationic peptides

Rank-Order Antibacterial Potency Inversion Between Gram-Positive and Gram-Negative Targets: HNP-1 Versus HNP-2, HNP-3, and HNP-4

Using a quantitative 96-well turbidimetric virtual colony-counting assay, the relative rank order of defensin potency against Staphylococcus aureus was HNP2 > HNP1 > HNP3 > HNP4, whereas against Escherichia coli and Enterobacter aerogenes the order inverted to HNP4 > HNP2 > HNP1 = HNP3 [1]. HNP-1's vLD90 against E. coli ATCC 25922 was comparable to HNP-3 and 2- to 4-fold less potent than HNP-2 and HNP-4, while against S. aureus ATCC 29213 HNP-1 outperformed HNP-3 and HNP-4 but was slightly less potent than HNP-2 [1]. HD5 matched the potency of the most effective HNP in each panel, and HD6 was essentially inactive.

Antibacterial Gram-positive Gram-negative Rank-order potency

Superior Proteolytic Stability of Mature HNP-1 Relative to the Linear Cathelicidin LL-37

Mature HNP-1 is resistant to degradation by a panel of physiologically relevant proteases including cathepsin B, cathepsin G, neutrophil elastase, and matrix metalloproteinase-2 (MMP-2), as demonstrated by MALDI-MS and Tris-Tricine SDS-PAGE over a 120-min incubation [1]. Its resistance is attributed to the constrained triple-disulfide-stabilized β-sheet fold; reduction and alkylation of disulfide bonds renders HNP-1 susceptible to MMP-7 cleavage [2]. In cross-study comparison, the linear cathelicidin LL-37 is documented to be cleaved by cathepsin G, neutrophil elastase, proteinase-3, and cathepsins K and S [3][4].

Proteolytic stability Cathepsin resistance Therapeutic half-life

In Vivo Antibacterial Efficacy of HNP-1 in Murine Peritonitis Requires Leukocyte Recruitment—A Host-Integrated Mechanism Absent in Direct-Killing AMP Comparators

In a murine experimental peritoneal Klebsiella pneumoniae infection model, HNP-1 injection (10 µg/mouse, i.p.) markedly reduced bacterial counts 24 h post-infection, an effect accompanied by increased peritoneal accumulation of macrophages, granulocytes, and lymphocytes [1]. Critically, the antibacterial effect of HNP-1 was abrogated in leukocytopenic mice, demonstrating that its in vivo activity is not due to direct bacterial killing alone but requires host leukocyte recruitment [1]. This host-cell-dependent mechanism differentiates HNP-1 from many direct-killing antimicrobial peptides whose in vivo efficacy does not rely on an intact host immune response. Radiolabeled HNP-1 selectively accumulated at the infection site while being rapidly cleared renally from the circulation [1].

In vivo efficacy Peritonitis model Klebsiella pneumoniae Host-directed mechanism

Evidence-Based Application Scenarios for Human Defensin NP-1 (HNP-1) in Research and Preclinical Development


Fungal Pathogenesis Studies Requiring Candidacidal Activity of Host-Defense Peptides

HNP-1 is the appropriate choice for in vitro Candida albicans killing assays within the HNP family, as HNP-3 is categorically inactive against this pathogen [1]. Any study examining the role of human neutrophil defensins in antifungal host defense must use HNP-1 or HNP-2—not HNP-3, HD5, or HD6. Furthermore, NP-1 is mechanistically non-equivalent because its candidacidal activity is oxygen-independent, unlike the oxygen-dependent killing pathway of HNP-1 [1].

Antibacterial Screening in Physiologically Relevant Ionic Environments

The differential sensitivity of HNP-1 to Mg²⁺ and Ca²⁺ (inhibitory) versus Fe²⁺ (non-inhibitory) means that HNP-1 must be tested in media whose cation composition reflects the intended translational context [1]. Rabbit NP-1 is not a valid surrogate because it shows the opposite ionic-inhibition profile. When screening HNP-1 against Gram-negative bacteria, note that HNP-4 is substantially more potent, so HNP-1 should be selected only when broad-spectrum, intermediate-potency activity is the study objective [2].

Protease-Rich Microenvironment Studies (Wound Infections, Periodontal Disease, Cystic Fibrosis)

Mature HNP-1 resists degradation by cathepsin B, cathepsin G, neutrophil elastase, and MMP-2 for at least 120 min in vitro [1], whereas the linear cathelicidin LL-37 is cleaved by these same proteases [2][3]. Consequently, HNP-1 is the preferred host-defense peptide for antimicrobial efficacy testing in protease-rich biological matrices where LL-37 would be rapidly inactivated.

In Vivo Infection Models Requiring Host-Integrated Antimicrobial Mechanisms

In mouse peritonitis models, HNP-1 reduces bacterial burden via a leukocyte-dependent mechanism, as demonstrated by the loss of efficacy in leukocytopenic mice [1]. This property makes HNP-1 uniquely suited for studies of host-directed anti-infective strategies, but also means that it cannot replace direct-killing antimicrobial peptides in immunocompromised-host models.

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